molecular formula C19H16N2O3S3 B2694105 (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide CAS No. 896353-62-1

(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide

Cat. No.: B2694105
CAS No.: 896353-62-1
M. Wt: 416.53
InChI Key: DOZQSUNTADILSI-VXPUYCOJSA-N
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Description

This compound belongs to the benzothiazole-derived imine class, characterized by a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6 and a propargyl (prop-2-yn-1-yl) moiety at position 2. The (Z)-configuration denotes the spatial arrangement of the imine group (C=N), which is critical for its molecular interactions. The 2-(methylthio)benzamide substituent is attached via the ylidene linkage, contributing to its electronic and steric profile.

Properties

IUPAC Name

2-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S3/c1-4-11-21-15-10-9-13(27(3,23)24)12-17(15)26-19(21)20-18(22)14-7-5-6-8-16(14)25-2/h1,5-10,12H,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZQSUNTADILSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Bromo-N-[(2Z)-3-(2-Ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene]benzamide

  • Core similarity : Shares the Z-configured benzo[d]thiazole scaffold with a methylsulfonyl group at position 4.
  • Substituent differences :
    • Position 3: 2-ethoxyethyl (ether-linked) vs. propargyl (alkyne).
    • Benzamide substituent: Bromo vs. methylthio.
  • Implications: The 2-ethoxyethyl group may improve solubility compared to the hydrophobic propargyl group.

Thiazole-Quinolinium Derivatives (e.g., Compounds 4c1, 4c2)

  • Core difference: Quinolinium-thiazole hybrid vs. benzothiazole-imine.
  • Substituents: Morpholinopropyl/pyrrolidinyl groups enhance water solubility via tertiary amines. Styryl/indolevinyl groups introduce π-conjugation, affecting fluorescence and membrane interaction.
  • Activity: These derivatives exhibit antibacterial properties, suggesting that cationic moieties (quinolinium) enhance microbial targeting. In contrast, the target compound’s neutral benzamide may prioritize enzyme inhibition.

STING Agonist Compound 35

  • Core difference : Imidazo[4,5-b]pyridine-benzo[d]thiazole hybrid vs. simple benzothiazole.
  • Substituents :
    • Carbamoyl and hydroxypropoxy groups improve solubility and STING protein binding.
    • Oxazole-carbonyl groups contribute to rigidity.

Thiadiazol-2-ylidene Derivatives (e.g., 4g, 4h)

  • Core difference : Thiadiazole vs. benzothiazole.
  • Substituents: Dimethylamino-acryloyl groups introduce strong electron-donating effects. Chlorophenyl/methylphenyl groups modulate lipophilicity.
  • Spectroscopic Data : IR spectra show dual carbonyl stretches (1690, 1638 cm⁻¹), contrasting with the target compound’s single benzamide carbonyl.

Comparative Data Table

Compound Class Core Structure Key Substituents Notable Properties/Activities Reference
Target Compound Benzo[d]thiazole-imine 6-MeSO₂, 3-propargyl, 2-MeS-benzamide High stability, potential enzyme inhibition
2-Bromo Derivative Benzo[d]thiazole-imine 6-MeSO₂, 3-ethoxyethyl, 2-Br-benzamide Improved solubility, halogen bonding
Thiazole-Quinolinium Derivatives Quinolinium-thiazole Morpholinopropyl, styryl/indolevinyl Antibacterial activity (MIC: 2–8 µg/mL)
STING Agonist (Compound 35) Imidazo-pyridine-thiazole Carbamoyl, hydroxypropoxy, oxazole Immunostimulatory (EC₅₀: 0.1–1 µM)
Thiadiazol-2-ylidene Derivatives Thiadiazole Dimethylamino-acryloyl, chlorophenyl Dual carbonyl stretches, moderate cytotoxicity

Electronic and Steric Effects

  • Propargyl vs. Ethoxyethyl : The propargyl group’s alkyne moiety offers reactivity for bioorthogonal chemistry, whereas ethoxyethyl improves solubility but reduces metabolic stability .
  • Methylthio (MeS) vs. Bromo : MeS is a weaker electron-withdrawing group than bromo, which may reduce steric hindrance while maintaining moderate lipophilicity .

Q & A

Q. Q1. What synthetic methodologies are recommended for constructing the benzothiazole core in (Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide?

Answer: The benzothiazole scaffold can be synthesized via cyclization of substituted anilines with thiocyanates in acidic conditions. For example, reacting 4-substituted anilines with sodium thiocyanate in glacial acetic acid and bromine generates 6-substituted benzothiazol-2-amines . Subsequent functionalization (e.g., introducing prop-2-yn-1-yl or methylsulfonyl groups) may require nucleophilic substitution or transition-metal-catalyzed coupling. Pyridine-mediated acylation with methylthio-substituted benzoyl chloride can yield the final amide .

Q. Q2. How can reaction progress be monitored during the synthesis of this compound?

Answer: Thin-layer chromatography (TLC) using silica plates and UV visualization is standard for tracking intermediates. For cyclization steps, iodine vapor or ninhydrin staining aids in detecting sulfur-containing intermediates. NMR spectroscopy (e.g., disappearance of starting material signals) and mass spectrometry (LC-MS) provide real-time validation .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the cyclization of intermediates during benzothiazole formation?

Answer: Cyclization often involves electrophilic aromatic substitution, where thiocyanate-derived intermediates (e.g., thiocyanogen) react with anilines to form thiazole rings. In iodine-mediated cyclizations (e.g., in DMF with triethylamine), iodine acts as an oxidizing agent, facilitating sulfur extrusion and ring closure. Computational studies (DFT) can model transition states to optimize reaction conditions .

Q. Q4. How can overlapping signals in the ¹H NMR spectrum of the target compound be resolved?

Answer:

  • Use high-field NMR (≥400 MHz) to enhance resolution.
  • Employ 2D techniques (COSY, HSQC) to assign coupled protons and carbons.
  • For methylsulfonyl and methylthio groups, compare δ~2.5–3.5 ppm regions with reference compounds.
  • Variable-temperature NMR may separate broadened signals caused by hindered rotation .

Q. Q5. What strategies address low yields in the final acylation step?

Answer:

  • Use anhydrous pyridine to scavenge HCl, preventing protonation of the amine nucleophile.
  • Optimize stoichiometry: Acyl halide in slight excess (1.1–1.2 eq.) ensures complete reaction.
  • Microwave-assisted synthesis (50–80°C, 30 min) accelerates kinetics while reducing side reactions .

Data Analysis and Contradictions

Q. Q6. How to reconcile discrepancies in antimicrobial activity data across structurally similar benzothiazoles?

Answer:

  • Structural nuances: Minor substituent changes (e.g., methylthio vs. methylsulfonyl) alter lipophilicity and target binding.
  • Assay variability: Standardize MIC testing using CLSI guidelines.
  • Resistance mechanisms: Screen for efflux pump activity (e.g., using verapamil as an inhibitor) .

Q. Q7. Why do solvent choices (acetonitrile vs. DMF) lead to divergent cyclization efficiencies?

Answer:

  • Polar aprotic solvents (DMF): Stabilize charged intermediates, enhancing cyclization rates.
  • Low-polarity solvents (acetonitrile): Favor sulfur extrusion but may trap intermediates.
  • Validate via kinetic studies (e.g., in situ IR monitoring) .

Methodological Optimization

Q. Q8. How to apply Design of Experiments (DoE) for reaction optimization?

Answer:

  • Variables: Temperature, solvent ratio, catalyst loading.
  • Response surface methodology (RSM): Identify optimal conditions (e.g., 70°C, DMF:MeCN 3:1, 0.5 eq. Et₃N).
  • Software tools (e.g., JMP, MODDE) enable predictive modeling .

Q. Q9. What chromatographic techniques purify byproducts from the target compound?

Answer:

  • Flash chromatography: Use gradient elution (hexane/EtOAc → DCM/MeOH) for polar byproducts.
  • HPLC with C18 columns: Resolve isomers (e.g., Z/E configurations) with acetonitrile/water + 0.1% TFA .

Biological Evaluation

Q. Q10. What in vitro assays are suitable for assessing kinase inhibition potential?

Answer:

  • Kinase profiling: Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR, BRAF).
  • Cellular assays: Measure phospho-ERK/MEK levels in cancer cell lines (e.g., A549, HeLa) via Western blot .

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